Mometasone Furoate Impurity A
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Overview
Description
Mometasone Furoate Impurity A, also known as 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl Furan-2-carboxylate, is a derivative of Mometasone . Mometasone is a glucocorticoid used to treat inflammation, allergic rhinitis, and asthma .
Synthesis Analysis
The synthesis of Mometasone Furoate Impurity A involves the preparation of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate . Another method involves the use of dichloromethane solution, Glacial acetic acid, and concentrated hydrochloric acid .Molecular Structure Analysis
The molecular formula of Mometasone Furoate Impurity A is C27 H29 Cl O5, and its molecular weight is 468.97 . The InChI structure is 1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18 (29)8-10-25 (17,2)20 (19)9-11-26 (21,3)27 (16,23 (30)15-28)33-24 (31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Mometasone Furoate Impurity A include the loss of 21-methylene protons and the formation of a double bond associated with a single vinylic proton .Physical And Chemical Properties Analysis
Mometasone Furoate Impurity A is a neat product . It is stored at -20°C Room Temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Analytical Method Development and Validation
A significant area of research involves the development and validation of analytical methods for the identification and quantification of Mometasone Furoate Impurity A. For instance, Wang et al. (2011) developed a packed column supercritical fluid chromatography (SFC) method for the quantitative analysis of mometasone furoate and its impurities, including Impurity A. The method demonstrated improved sensitivity and provided orthogonal selectivity complementary to reversed-phase HPLC methods, offering a valuable tool for trace-level impurity separation and analysis (Wang, Zhang, Liu, & Donovan, 2011).
Stability and Degradation Studies
Research on the stability and degradation of mometasone furoate often includes the study of its impurities. Teng, Cutler, and Davies (2003) investigated the degradation kinetics of mometasone furoate in aqueous systems, identifying conditions under which the stability of the compound decreases, leading to the formation of degradation products including Impurity A. This study helps in understanding the chemical stability of mometasone furoate, which is crucial for the development of stable pharmaceutical formulations (Teng, Cutler, & Davies, 2003).
Receptor Binding and Pharmacokinetics
Research into the receptor binding affinity and pharmacokinetics of mometasone furoate impurities, including Impurity A, contributes to a comprehensive understanding of the compound’s pharmacological profile. Valotis and Högger (2004) examined the human glucocorticoid receptor activity of known metabolites and degradation products of mometasone furoate, providing insight into their potential contribution to the compound's clinical effects and side effect profile (Valotis & Högger, 2004).
Safety And Hazards
properties
IUPAC Name |
[(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJLBVBYMSNTPZ-XACSLSAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mometasone Furoate Impurity A | |
CAS RN |
83880-65-3 |
Source
|
Record name | 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-CHLORO-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-17-YL FURAN-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A68F897F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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